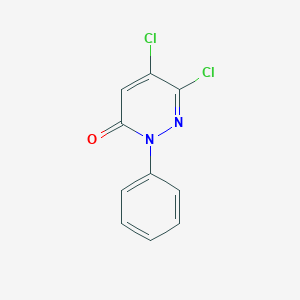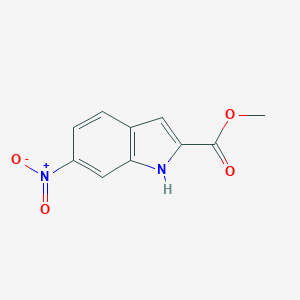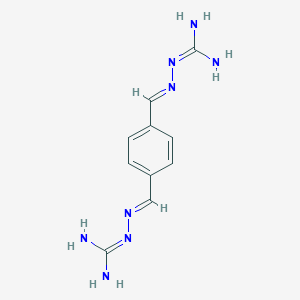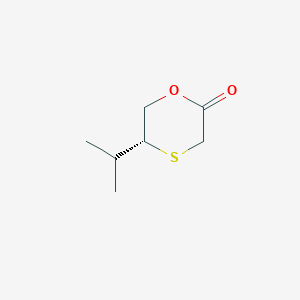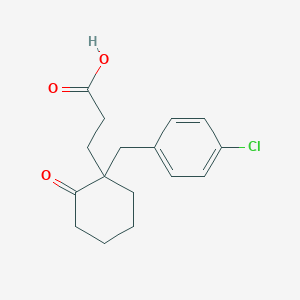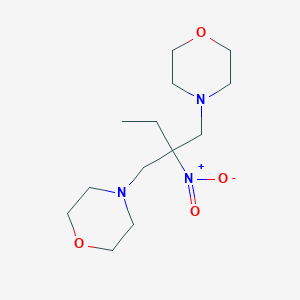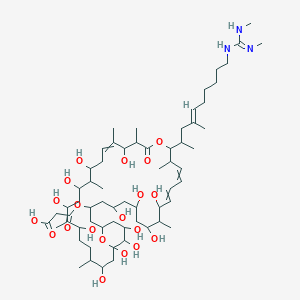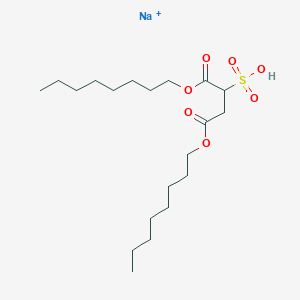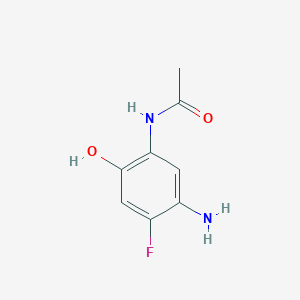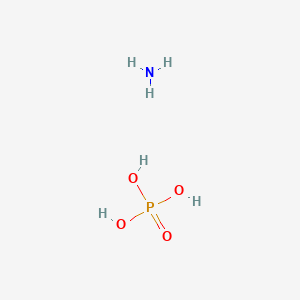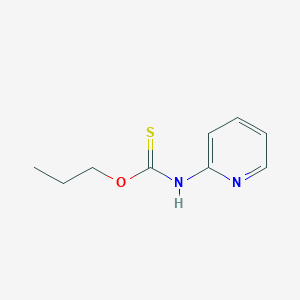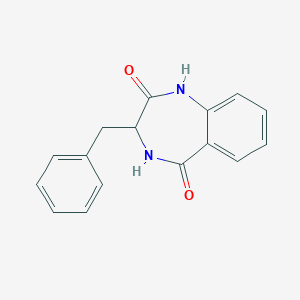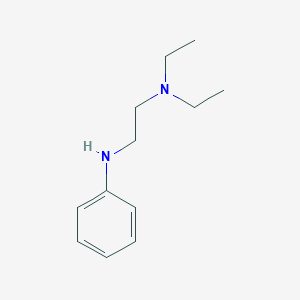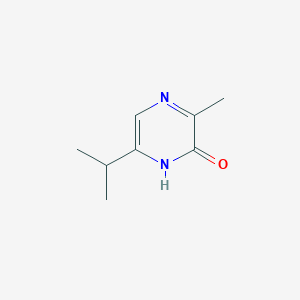
6-Isopropyl-3-methylpyrazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-3-methylpyrazin-2-ol, also known as IPMP, is a naturally occurring aroma compound found in various foods and beverages, including beer, coffee, and bread. It is a pyrazine derivative and has a unique odor resembling that of roasted coffee beans. IPMP has gained significant attention in scientific research due to its potential applications in various fields, including food industry, agriculture, and medicine.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol is not fully understood. However, studies have shown that 6-Isopropyl-3-methylpyrazin-2-ol can interact with various receptors in the body, including the adenosine A1 receptor and the GABA-A receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Effets Biochimiques Et Physiologiques
6-Isopropyl-3-methylpyrazin-2-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect the body from oxidative stress and inflammation. It has also been shown to have neuroprotective properties and can help protect the brain from damage caused by various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its availability. 6-Isopropyl-3-methylpyrazin-2-ol is a naturally occurring compound and can be easily obtained from various sources. Another advantage is its stability. 6-Isopropyl-3-methylpyrazin-2-ol is a stable compound and can be stored for long periods without degradation. One limitation of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its solubility. 6-Isopropyl-3-methylpyrazin-2-ol is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 6-Isopropyl-3-methylpyrazin-2-ol. One direction is to further investigate its potential applications in medicine, particularly as a therapeutic agent for various diseases. Another direction is to study its potential as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol and its interactions with various receptors and enzymes in the body.
Méthodes De Synthèse
6-Isopropyl-3-methylpyrazin-2-ol can be synthesized through various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylpyrazine with isopropyl alcohol in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as Bacillus subtilis and Pseudomonas putida to produce 6-Isopropyl-3-methylpyrazin-2-ol through fermentation. Enzymatic synthesis involves the use of enzymes such as alcohol dehydrogenase and pyrazine oxidase to catalyze the reaction between 2-methylpyrazine and isopropyl alcohol.
Applications De Recherche Scientifique
6-Isopropyl-3-methylpyrazin-2-ol has been extensively studied for its potential applications in various fields, including food industry, agriculture, and medicine. In the food industry, 6-Isopropyl-3-methylpyrazin-2-ol is used as a flavoring agent in various food products, including coffee, bread, and beer. In agriculture, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have antioxidant and anti-inflammatory properties and can be used as a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
125781-24-0 |
|---|---|
Nom du produit |
6-Isopropyl-3-methylpyrazin-2-ol |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-methyl-6-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
DRMJVADFOVCKSF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(NC1=O)C(C)C |
SMILES canonique |
CC1=NC=C(NC1=O)C(C)C |
Synonymes |
2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



